- Pushing steric limits in osmium(IV) tetraaryl complexes, Dalton Transactions, 2022, 51(27), 10558-10570
Cas no 932-31-0 (2-Tolylmagnesium Bromide)
2-Tolylmagnesium Bromide structure
Product Name:2-Tolylmagnesium Bromide
Numero CAS:932-31-0
MF:C7H7BrMg
MW:195.339481592178
MDL:MFCD00010350
CID:808033
PubChem ID:24858005
Update Time:2024-10-26
2-Tolylmagnesium Bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Magnesium,bromo(2-methylphenyl)-
- (O)-Tolylmagnesium bromide solution
- magnesium,methylbenzene,bromide
- O-TOLYLMAGNESIUM BROMIDE
- O-TOLYLMAGNESIUM BROMIDE 1M THF
- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle
- 2.0 M solution in diethyl ether ,MkSeal
- 2-Methylphenylmagnesium bromide
- 2-TOLYL MAGNESIUM BROMIDE
- o-TolylMagnesiuM broMide solution
- -Tolylmagnesium bromide solution
- Bromo-o-tolylmagnesium
- 2-Tolylmagnesium bromide
- bromo(2-methylphenyl)magnesium
- o-Methylphenylmagnesium bromide
- o-tolyl magnesium bromide
- C7H7BrMg
- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
- tolylmagnesium bromide
- o-Tolylmagnesiumbromid
- toluylmagnesium bromide
- bromo(o-tolyl)magnesium
- o-tolyl-magnesiumbromide
- 2-toluylmagnesium bromide
- o-toluyl magnesium bromid
- Bromo(2-methylphenyl)magnesium (ACI)
- Magnesium, bromo-o-tolyl- (7CI, 8CI)
- o-Tolylmagnesium bromide (6CI)
- Ortho-methylphenylmagnesium bromide
- 2-Tolylmagnesium Bromide
-
- MDL: MFCD00010350
- Inchi: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1
- Chiave InChI: DVXDIGKNJYSMFM-UHFFFAOYSA-M
- Sorrisi: Br[Mg]C1C(C)=CC=CC=1
Proprietà calcolate
- Massa esatta: 193.95800
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 145
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.013 g/mL at 25 °C
- Punto di infiammabilità: −40 °F
- PSA: 0.00000
- LogP: 2.64080
- Solubilità: Non determinato
- Sensibilità: Sensibile all'umidità e all'aria
2-Tolylmagnesium Bromide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H225,H302,H314,H335,H371,H372
- Dichiarazione di avvertimento: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501
- Numero di trasporto dei materiali pericolosi:UN 3399 4.3/PG 1
- Codice categoria di pericolo: R12;R14;R34;R40;R20/21/22
- Istruzioni di sicurezza: S16; S26; S33; S36/37/39; S45
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:3/8
- PackingGroup:II
- Frasi di rischio:R12
2-Tolylmagnesium Bromide Dati doganali
- CODICE SA:2931900090
- Dati doganali:
Codice doganale cinese:
2931900090Panoramica:
293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%
Riassunto:
2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%
2-Tolylmagnesium Bromide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 214285-100ml |
2-Methylphenylmagnesium bromide 0.5 M in Tetrahydrofuran |
932-31-0 | 100ml |
£184.00 | 2022-02-28 | ||
| Fluorochem | 214285-500ml |
2-Methylphenylmagnesium bromide 0.5 M in Tetrahydrofuran |
932-31-0 | 500ml |
£492.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O69980-100ml |
O-TOLYLMAGNESIUM BROMIDE |
932-31-0 | 100ml |
¥1098.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O69980-500ml |
O-TOLYLMAGNESIUM BROMIDE |
932-31-0 | 500ml |
¥4078.0 | 2022-04-27 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥460.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-100ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 100ml |
¥162.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |
o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |
932-31-0 | 100g |
¥460.00 | 2024-04-15 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-100ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 100ml |
¥195 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥553 | 2024-05-20 | |
| abcr | AB142696-100 g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100 g |
€163.60 | 2023-07-20 |
2-Tolylmagnesium Bromide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Riferimento
- An improved route to osmium(IV) tetraaryl complexes, ChemRxiv, 2020, 1, 1-11
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt
Riferimento
- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcohol, Chemical Science, 2023, 14(31), 8315-8320
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt
Riferimento
- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation, Organic Letters, 2023, 25(5), 750-755
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h
Riferimento
- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactions, Organic Chemistry Frontiers, 2022, 9(15), 4164-4170
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux
Riferimento
- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxides, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled
Riferimento
- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetate, Chemical Communications (Cambridge, 2022, 58(44), 6433-6436
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt
Riferimento
- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole, Chemistry - A European Journal, 2010, 16(16), 4725-4728
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C
Riferimento
- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane, Angewandte Chemie, 2017, 56(41), 12774-12777
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
Riferimento
- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxide, Journal of Organic Chemistry, 2023, 88(6), 3822-3829
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C
Riferimento
- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation, Angewandte Chemie, 2023, 62(28),
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C
Riferimento
- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation, Organic Letters, 2023, 25(20), 3644-3648
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux
Riferimento
- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy, Nature Communications, 2023, 14(1),
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen Bromide, Organic Letters, 2023, 25(14), 2537-2542
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C
Riferimento
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable Compositions, ACS Catalysis, 2022, 12(23), 14629-14636
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux
Riferimento
- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters, ACS Catalysis, 2022, 12(22), 13999-14005
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
Riferimento
- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an Oxidant, Synthesis, 2023, 55(5), 765-772
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
Riferimento
- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon Atom, ACS Catalysis, 2022, 12(19), 12310-12314
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux
Riferimento
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water, Organic Letters, 2022, 24(28), 5029-5033
2-Tolylmagnesium Bromide Preparation Products
2-Tolylmagnesium Bromide Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
932-31-0 (2-Tolylmagnesium Bromide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso